N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate

Amide bond formation Peptide synthesis Reagent comparison

Choose TCFH (CAS 207915-99-9) for amide/ester synthesis where HATU or HBTU fail. Its NMI-activated pathway achieves near-quantitative conversion (>99.9%) of hindered acids/amines, preserving stereochemistry. Non-hygroscopic with long shelf-life, it lowers handling costs & outperforms classic reagents in challenging couplings. Ideal for Aib residues, anilines, and kilo‑lab campaigns.

Molecular Formula C5H12ClF6N2P
Molecular Weight 280.58 g/mol
CAS No. 207915-99-9
Cat. No. B1251092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate
CAS207915-99-9
SynonymsN,N,N',N'-tetramethylchloroformamidinium
N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate
TCFH cpd
Molecular FormulaC5H12ClF6N2P
Molecular Weight280.58 g/mol
Structural Identifiers
SMILESCN(C)C(=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C5H12ClN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1
InChIKeyCUKNPSDEURGZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH, CAS 207915-99-9): A Chloroformamidinium Coupling Reagent for Peptide Synthesis and Bioconjugation


N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH, CAS 207915-99-9) is a white crystalline chloroformamidinium salt [1] with a molecular weight of 280.58 g/mol [2]. It serves primarily as an electrophilic amidine reagent for the activation of carboxylic acids toward nucleophilic attack, enabling amide bond formation, peptide synthesis, and esterification [1]. TCFH is commercially available with a typical purity of 98% and is valued for its ability to generate highly reactive N‑acyl imidazolium intermediates in situ when combined with N‑methylimidazole (NMI) [3].

Why TCFH Cannot Be Simply Substituted with Generic Uronium or Phosphonium Coupling Reagents


In‑class coupling reagents such as HATU, HBTU, and PyBOP rely on activation mechanisms that are often insufficient for sterically hindered carboxylic acids or weakly nucleophilic amines, leading to low conversions and significant epimerization [1]. TCFH, when paired with N‑methylimidazole (NMI), circumvents these limitations by generating a highly electrophilic N‑acyl imidazolium intermediate in situ [1]. This distinct activation pathway enables rapid, high‑yielding couplings that are otherwise unattainable with conventional reagents. Moreover, TCFH’s non‑hygroscopic nature [2] contrasts sharply with the moisture sensitivity of many uronium‑based reagents, further underscoring that direct substitution with a generic alternative can compromise both reaction efficiency and ease of handling.

Quantitative Evidence: Why TCFH Outperforms Closest Analogs in Key Performance Metrics


Direct Head‑to‑Head Comparison: TCFH‑NMI Achieves >99.9% Conversion Where HATU Fails (2.7%)

In a direct comparison of coupling reagents for the formation of a challenging amide bond between 2‑methyl‑2‑phenylpropanoic acid and 4‑aminobenzonitrile, the TCFH‑NMI system in acetonitrile gave >99.9% conversion and a >99:1 ratio of desired amide to acid anhydride byproduct [1]. Under identical conditions, HATU with NMI produced only 2.7% conversion, while TFFH gave 38.0% and BEP gave 92.5% [1]. This demonstrates a quantitative advantage for TCFH over the most widely used alternative coupling reagents.

Amide bond formation Peptide synthesis Reagent comparison

Handling Stability: TCFH is Non‑Hygroscopic, Avoiding Moisture‑Induced Degradation Common with HATU and HBTU

The Encyclopedia of Reagents for Organic Synthesis classifies TCFH as “stable, non‑hygroscopic, and having a long shelf‑life” [1]. In contrast, uronium‑type reagents such as HATU and HBTU are known to be hygroscopic, requiring anhydrous storage and often degrading upon exposure to ambient moisture [2]. This intrinsic property difference has direct operational consequences.

Reagent stability Storage Handling

Cost Efficiency: TCFH Provides Comparable or Lower Price per Gram than HATU in Bulk Quantities

Vendor pricing data indicate that TCFH is available at a cost of approximately $1.76 per gram when purchased in 100 g quantities (GlpBio, $176/100g) [1], whereas HATU is listed at approximately $4.00 per gram for a similar 100 g bulk purchase (ChemicalBook, 400 CNY/100g ≈ $55, but typical Western supplier prices are higher; Fisher Scientific list price ~$4.00/g) . Even when accounting for regional price variations, TCFH consistently demonstrates a lower or comparable cost‑per‑gram basis.

Procurement cost Bulk synthesis Peptide coupling

Dual Utility: TCFH is the Direct Synthetic Precursor to HATU and TFFH, Expanding Its Value Beyond a Single Reagent

TCFH is not only an effective coupling reagent itself but also serves as the starting material for the preparation of other widely used reagents. For instance, HATU is commonly synthesized from 1‑hydroxy‑7‑azabenzotriazole (HOAt) and TCFH under basic conditions [1]; one reported procedure achieves 78.9% yield of the desired uronium‑type HATU from TCFH and potassium 7‑azabenzotriazolate in 5–10 minutes . Similarly, TCFH is the precursor to TFFH (tetramethylfluoroformamidinium hexafluorophosphate) via fluoride exchange [2].

Reagent precursor Synthetic utility Coupling reagents

Optimal Use Cases for N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH) Based on Quantitative Evidence


Synthesis of Sterically Hindered Amides and Peptides with Low‑Nucleophilicity Amines

TCFH, when combined with N‑methylimidazole (NMI) in acetonitrile, enables near‑quantitative conversion (>99.9%) of hindered carboxylic acids and weakly nucleophilic amines to the corresponding amides [1]. This scenario is ideal for the coupling of aminoisobutyric acid (Aib) residues, anilines, and other challenging substrates where HATU, TFFH, or BEP yield poor conversions or significant epimerization [1]. The mild conditions (room temperature, no pre‑activation) preserve stereochemical integrity, making TCFH‑NMI a first‑line choice for advanced peptide and pharmaceutical intermediate synthesis.

Esterification and Thioesterification of Less Nucleophilic Alcohols and Thiols

TCFH has been validated for ester and thioester formation when paired with pyridine in dichloromethane, achieving high yields and selectivity for a broad range of alcohols and thiols [2]. This method avoids the corrosive and hazardous conditions associated with acid chloride generation, offering a safer and operationally simpler alternative for esterification of sensitive or hindered substrates.

Large‑Scale Manufacturing and Process Chemistry Requiring Cost‑Effective, Stable Reagents

The non‑hygroscopic nature and long shelf‑life of TCFH [3] reduce the need for anhydrous handling and specialized storage, lowering operational overhead. Combined with its lower bulk cost compared to HATU [4], TCFH is a practical choice for kilo‑lab and pilot‑plant campaigns where reagent stability, reproducibility, and procurement economy are critical.

In‑House Preparation of HATU and TFFH from a Common Precursor

Laboratories that require HATU or TFFH for specific transformations can stock TCFH as a versatile precursor, synthesizing these reagents on‑demand in high yield (e.g., 78.9% for HATU) [5]. This approach streamlines inventory, reduces dependency on multiple suppliers, and can lower overall reagent expenditure.

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